molecular formula C16H17ClN4O B2823373 (3-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1170969-24-0

(3-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2823373
CAS No.: 1170969-24-0
M. Wt: 316.79
InChI Key: CVQPYIKBXLSHCW-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that features a chlorophenyl group, a methylpyridazinyl group, and a piperazinyl group

Biochemical Analysis

Biochemical Properties

Similar compounds have been found to interact with various enzymes and proteins

Dosage Effects in Animal Models

There is currently no available data on how the effects of (3-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone vary with different dosages in animal models . Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzoyl chloride with 4-(6-methylpyridazin-3-yl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

(3-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)(piperazin-1-yl)methanone
  • (4-(Bis(4-chlorophenyl)methyl)piperazin-1-yl)-(5-methyl-4-nitroisoxazol-3-yl)methanone

Uniqueness

(3-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone is unique due to the presence of the 6-methylpyridazinyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects.

Properties

IUPAC Name

(3-chlorophenyl)-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O/c1-12-5-6-15(19-18-12)20-7-9-21(10-8-20)16(22)13-3-2-4-14(17)11-13/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQPYIKBXLSHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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